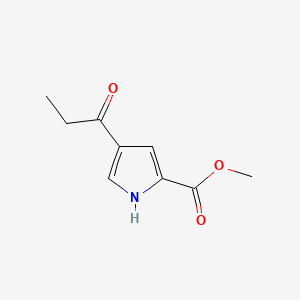
Guanylin (rat, mouse)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanylin (rat, mouse) is an endogenous intestinal guanylate cyclase activator that stimulates the production of cGMP and causes secretory diarrhea . It may regulate intestinal fluid and electrolyte absorption in intestines . The molecular formula of Guanylin (rat, mouse) is C60H90N16O22S4 .
Synthesis Analysis
Guanylin is synthesized by gut enterochromaffin cells as a prohormone of 115 amino acids and is processed to the molecular form of 94 amino acids circulating in the blood . It is composed of 15 amino acids .
Molecular Structure Analysis
The molecular weight of Guanylin (rat, mouse) is 1515.71 . The isolated hormonal form of guanylin is a 94-amino acid peptide with a molecular mass of 10.3 kDa .
Chemical Reactions Analysis
Guanylin peptides are filtered in the glomerulus, and additionally synthesized and excreted by tubular cells. They activate receptors located in the luminal membrane of the tubular cells along the nephron .
Scientific Research Applications
Ion and Fluid Homeostasis
Guanylin is expressed in the gastrointestinal tract and has been implicated in ion and fluid homeostasis . It acts on guanylyl cyclase C (GC-C) to regulate intestinal and renal fluid and electrolyte transport through the second messenger, cGMP .
Satiety Regulation
Guanylin also plays a role in the regulation of satiety . This suggests that it may have potential applications in the study of appetite control and obesity.
Abdominal Pain
Research has implicated Guanylin in the modulation of abdominal pain . This could make it a target for the development of new treatments for gastrointestinal disorders that are characterized by abdominal pain.
Growth and Intestinal Barrier Integrity
Guanylin has been associated with growth and the maintenance of intestinal barrier integrity . This suggests that it could be important in the study of intestinal health and diseases that compromise the integrity of the intestinal barrier.
Chloride Secretion in Colonic Epithelia
Guanylin has been found to increase chloride secretion in the epithelium of the mouse colon. This function is crucial for maintaining the balance of fluids in the body.
6. Natriuresis and Diuresis in the Kidney Guanylin increases intracellular levels of cGMP and induces natriuresis and diuresis in the kidney . This suggests that it could have potential applications in the study of kidney function and disorders.
Inhibition of Cell Proliferation
Guanylin inhibits cell proliferation of colonic cells, inducing cell cycle arrest . This suggests that it could be important in the study of cell growth and cancer.
Cellular Localization
The cellular sources of Guanylin are debated and include goblet cells, entero-/colonocytes, enteroendocrine (EE) cells and tuft cells . Understanding the cellular localization of Guanylin could provide insights into its functions and roles in different cell types.
Mechanism of Action
Target of Action
Guanylin is a gastrointestinal peptide hormone that primarily activates guanylate cyclase C (GC-C) . This receptor is expressed throughout the intestinal epithelium from the duodenum to the colon in mammals . The major site of expression of GC-C is in the gastrointestinal tract, although this receptor and its ligands play a role in ion secretion in other tissues as well .
Mode of Action
Guanylin interacts with its target, GC-C, to increase intracellular levels of cyclic guanosine monophosphate (cGMP) . The binding of guanylin to GC-C enhances the production and intracellular accumulation of cGMP . This interaction results in the stimulation of chloride secretion, which leads to increased intestinal fluid secretion .
Biochemical Pathways
The primary biochemical pathway affected by guanylin involves the regulation of intestinal fluid and ion homeostasis via cGMP . Guanylin stimulates membrane guanylate cyclases (GC) and regulates intestinal and renal function via cGMP . The activation of GC-C by guanylin leads to an increase in intracellular cGMP levels, which in turn stimulates transepithelial chloride and bicarbonate secretion into the intestinal lumen .
Pharmacokinetics
It is known that guanylin is produced by the epithelium and is secreted mucosally to act locally on an apical receptor .
Result of Action
The activation of GC-C by guanylin and the subsequent increase in cGMP levels result in the stimulation of chloride secretion, leading to increased intestinal fluid secretion . This can influence various physiological processes, including ion and fluid homeostasis, satiety, abdominal pain, growth, and intestinal barrier integrity .
Action Environment
The action of guanylin can be influenced by various environmental factors. . This suggests that dietary factors can influence the expression and action of guanylin. Furthermore, the specific cellular distribution of guanylin differs between the duodenum and colon and between different species, indicating that the local cellular environment can also influence the action of guanylin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H90N16O22S4/c1-8-25(2)44-58(95)72-37-21-101-102-24-40(60(97)98)67-42(81)20-63-57(94)45(29(6)77)75-56(93)39(71-49(86)27(4)64-47(84)26(3)65-52(89)35(18-31-11-13-32(79)14-12-31)69-48(85)28(5)66-54(37)91)23-100-99-22-38(55(92)68-34(51(88)74-44)15-16-43(82)83)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33/h11-14,25-30,33-40,44-46,62,77-79H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFLUTOEMABSGC-RAJPIYRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H90N16O22S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylin (rat, mouse) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

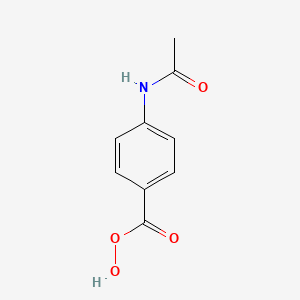

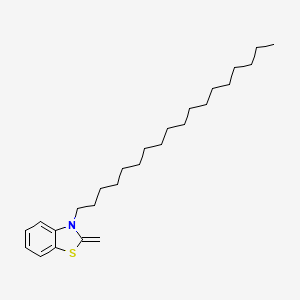
![7-Ethoxy-1H-pyrazolo[5,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B582922.png)


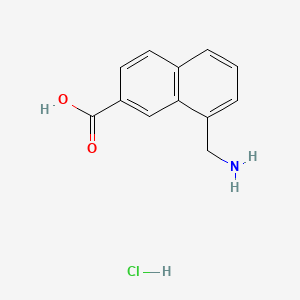
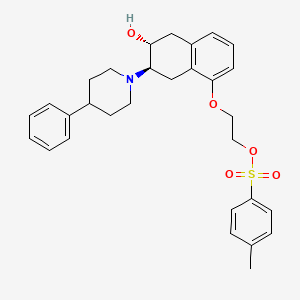
![methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B582936.png)

